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Assessing the Metabolic Stability of 1,4-Diazepane Compounds

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Compound of Interest

Compound Name:	1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane
CAS No.:	694468-91-2
Cat. No.:	B2410915

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Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic ring system that is a core component of numerous biologically active compounds.[1][2][3] Its derivatives have shown a wide range of therapeutic potential, including antipsychotic, anxiolytic, anticonvulsant, and anticancer activities.[1][2][3] The metabolic stability of a drug candidate is a critical parameter that significantly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[4][5][6] Therefore, a thorough assessment of the metabolic stability of novel 1,4-diazepane compounds is essential during the drug discovery and

development process.[7] This guide provides a comprehensive overview of the principles and protocols for evaluating the metabolic stability of this important class of compounds.

Core Principles of Metabolic Stability Assessment

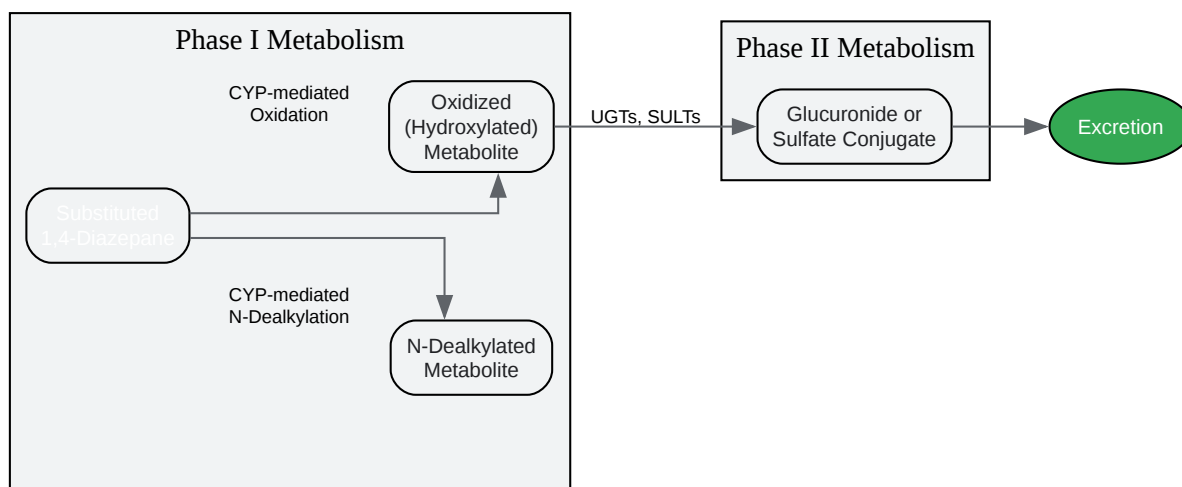
The primary goal of in vitro metabolic stability assays is to determine the rate at which a compound is metabolized by drug-metabolizing enzymes.[7][8][9] This is typically achieved by incubating the test compound with a source of these enzymes, such as liver microsomes or hepatocytes, and monitoring the disappearance of the parent compound over time.[9][10] The data generated from these studies allow for the calculation of key parameters like intrinsic clearance (CL_{int}) and half-life (t_{1/2}), which are crucial for predicting in vivo pharmacokinetic behavior.[4][8][10]

Common Metabolic Pathways of 1,4-Diazepane Compounds

Saturated heterocycles like 1,4-diazepanes are susceptible to metabolism at positions adjacent to or directly on the heteroatoms.[11] Understanding the likely metabolic "soft spots" is crucial for designing more stable analogs. Key metabolic transformations for 1,4-diazepane derivatives include:

- **N-Dealkylation:** Removal of alkyl groups attached to the nitrogen atoms is a common metabolic pathway for tertiary and secondary amines.[12] This is often mediated by cytochrome P450 (CYP) enzymes.
- **Oxidation:** This can occur at various positions on the diazepane ring or on substituent groups. Hydroxylation of carbon atoms adjacent to the nitrogen atoms is a frequent oxidative transformation.
- **Ring Opening:** While less common, enzymatic cleavage of the diazepane ring can occur.
- **Conjugation (Phase II Metabolism):** After initial oxidative metabolism (Phase I), the resulting metabolites can be further modified by the addition of polar groups, such as glucuronic acid or sulfate, to facilitate excretion.[7]

Below is a diagram illustrating potential metabolic pathways for a generic substituted 1,4-diazepane.



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Caption: Potential metabolic pathways of 1,4-diazepane compounds.

Experimental Protocols

The following protocols provide a framework for assessing the metabolic stability of 1,4-diazepane compounds. It is essential to include appropriate controls (e.g., compounds with known metabolic stability) to ensure the validity of the assay.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Liver microsomes are a subcellular fraction containing a high concentration of CYP enzymes and are a standard tool for in vitro metabolism studies.[8][9]

Materials:

- Test 1,4-diazepane compound

- Pooled Human Liver Microsomes (commercially available)
- NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
- Phosphate buffer (e.g., 0.1 M, pH 7.4)
- Acetonitrile (ACN) or other suitable organic solvent for quenching
- Incubator/water bath (37°C)
- LC-MS/MS system for analysis

Procedure:

- **Prepare Stock Solutions:** Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
- **Prepare Incubation Mixture:** In a microcentrifuge tube, combine phosphate buffer, the test compound (at a final concentration typically between 0.1 and 1 μM), and human liver microsomes (final protein concentration typically 0.5-1 mg/mL).
- **Pre-incubation:** Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
- **Initiate the Reaction:** Start the metabolic reaction by adding the NADPH regenerating system.
- **Time-Point Sampling:** At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
- **Quench the Reaction:** Immediately add the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the enzymatic reaction.
- **Sample Processing:** Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

- LC-MS/MS Analysis: Analyze the samples to quantify the remaining parent compound at each time point.

Protocol 2: In Vitro Metabolic Stability in Human Hepatocytes

Hepatocytes contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors, providing a more comprehensive in vitro model.^{[9][13]}

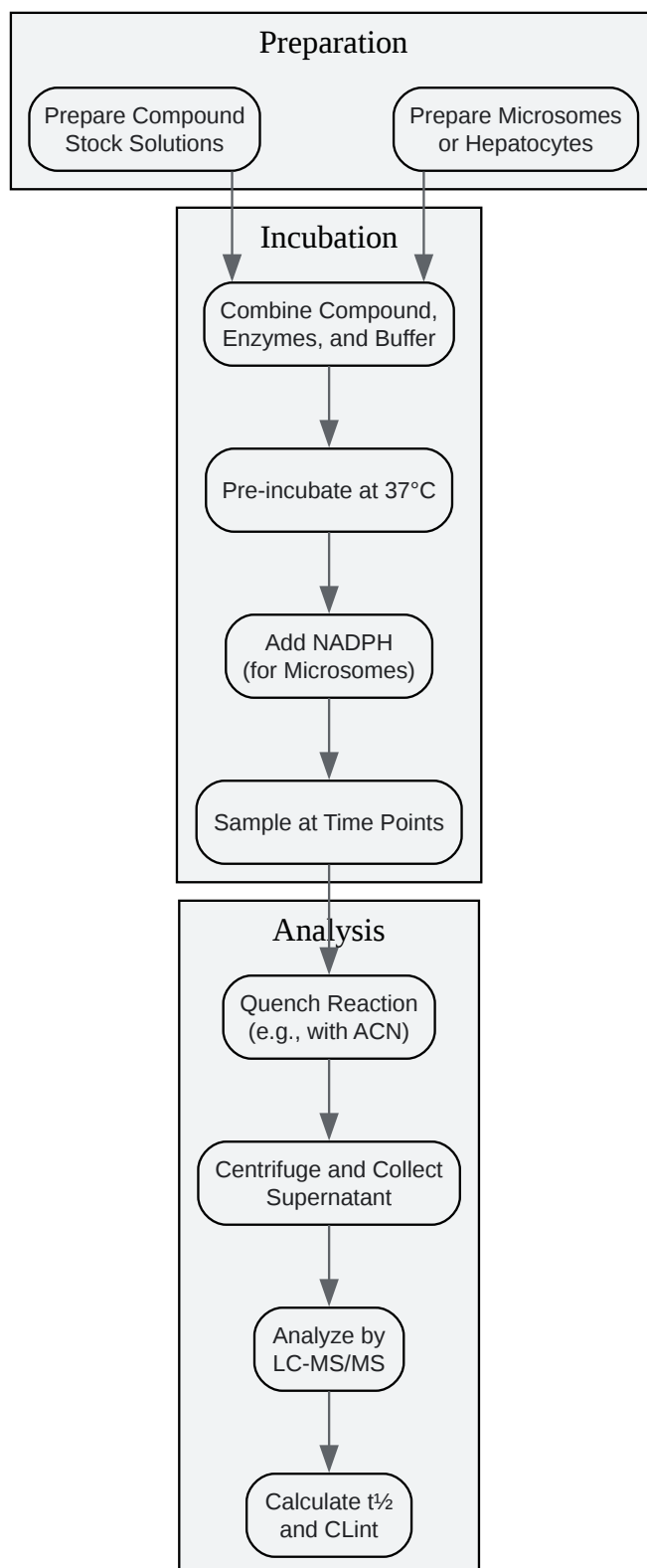
Materials:

- Cryopreserved human hepatocytes
- Hepatocyte incubation medium (e.g., Williams' Medium E)
- Test 1,4-diazepane compound
- Incubator with orbital shaker (37°C, 5% CO₂)
- Multi-well plates (e.g., 24- or 48-well)
- Acetonitrile (ACN) or other suitable organic solvent for quenching
- LC-MS/MS system for analysis

Procedure:

- Thaw and Prepare Hepatocytes: Follow the supplier's protocol for thawing and preparing the cryopreserved hepatocytes. Determine cell viability and concentration.
- Plate Hepatocytes: Seed the hepatocytes in a multi-well plate at a desired density (e.g., 0.5×10^6 cells/mL) in incubation medium.
- Pre-incubation: Allow the cells to acclimate in the incubator for a short period.
- Add Test Compound: Add the test compound to the wells at the desired final concentration.

- Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the cell suspension.[\[13\]](#)
- Quench the Reaction: Immediately mix the aliquot with a cold quenching solution containing an internal standard.
- Sample Processing: Homogenize or lyse the cells and then centrifuge to pellet cellular debris. Transfer the supernatant for analysis.
- LC-MS/MS Analysis: Quantify the remaining parent compound using a validated LC-MS/MS method.



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Caption: General workflow for in vitro metabolic stability assays.

Data Analysis and Interpretation

The data from metabolic stability assays are used to calculate the following parameters:

- Half-life ($t_{1/2}$): The time it takes for 50% of the parent compound to be metabolized. This is determined from the slope of the natural logarithm of the percent remaining parent compound versus time.
- Intrinsic Clearance (CL_{int}): This represents the inherent ability of the liver to metabolize a drug. It is calculated from the half-life and the incubation conditions.[\[13\]](#)

Table 1: Example Metabolic Stability Data for Hypothetical 1,4-Diazepane Analogs

Compound ID	Half-life ($t_{1/2}$, min) in HLM	Intrinsic Clearance (CL_{int} , $\mu\text{L}/\text{min}/\text{mg}$ protein) in HLM
DZP-001	15	46.2
DZP-002	45	15.4
DZP-003	> 120	< 5.8

Note: These are hypothetical values for illustrative purposes.

A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.[\[14\]](#)

Metabolite Identification

In addition to determining the rate of metabolism, it is often necessary to identify the major metabolites formed. This is typically done using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography.[\[15\]](#)[\[16\]](#) By comparing the mass spectra of the parent compound and its metabolites, and by analyzing fragmentation patterns, the sites of metabolic modification can be elucidated.[\[17\]](#)[\[18\]](#) This information is invaluable for guiding structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies to design more stable compounds.[\[19\]](#)[\[20\]](#)

Regulatory Considerations

Regulatory agencies such as the FDA and EMA provide guidance on the conduct of in vitro drug-drug interaction studies, which includes metabolic stability assessment.[21][22][23][24] It is important to be aware of these guidelines when designing and interpreting metabolic stability studies for compounds intended for clinical development.[25]

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